molecular formula C13H12Cl2N2O2S B4412237 2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide

2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B4412237
M. Wt: 331.2 g/mol
InChI Key: KOWDHXINVCLMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. It is commonly referred to as Dicloxacillin, which is a semi-synthetic antibiotic that is used to treat bacterial infections.

Mechanism of Action

Dicloxacillin belongs to the class of antibiotics known as beta-lactams, which act by inhibiting the activity of PBPs. PBPs are enzymes that are involved in the synthesis of bacterial cell walls. Dicloxacillin binds to the active site of PBPs and prevents them from catalyzing the transpeptidation reaction, which is necessary for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening and eventual rupture of the bacterial cell wall, resulting in bacterial cell death.
Biochemical and Physiological Effects:
Dicloxacillin has been shown to have a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. It is not effective against Gram-negative bacteria due to the presence of an outer membrane that prevents the drug from reaching the bacterial cell wall.

Advantages and Limitations for Lab Experiments

Dicloxacillin is a widely used antibiotic in laboratory experiments due to its broad spectrum of activity against Gram-positive bacteria. It is relatively inexpensive and readily available, making it an attractive option for researchers. However, it has limited efficacy against Gram-negative bacteria and can lead to the development of antibiotic resistance.

Future Directions

There are several future directions for the research and development of Dicloxacillin. One area of focus is the development of new beta-lactam antibiotics that are effective against Gram-negative bacteria. Another area of research is the development of novel antibacterial agents that target alternative pathways in bacterial cell wall synthesis. Additionally, there is a need for further research into the mechanisms of antibiotic resistance and the development of strategies to combat this growing problem.

Scientific Research Applications

Dicloxacillin has been widely used in scientific research due to its antibacterial properties. It is commonly used to study the mechanism of action of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Dicloxacillin inhibits the activity of PBPs, which leads to the disruption of bacterial cell wall synthesis and ultimately, bacterial cell death. This makes Dicloxacillin an important tool for studying bacterial cell wall synthesis and the development of new antibacterial agents.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-8-4-12(17-19-8)16-13(18)7-20-6-9-2-3-10(14)11(15)5-9/h2-5H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWDHXINVCLMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
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2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
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2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
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2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
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2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
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2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.